molecular formula C13H16N2O4 B1168823 Solfapterin CAS No. 114312-02-6

Solfapterin

Cat. No.: B1168823
CAS No.: 114312-02-6
Attention: For research use only. Not for human or veterinary use.
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Description

Solfapterin, identified as erythro-neopterin-3′-D-2-deoxy-2-aminoglucopyranoside, is a novel pterin glycoside first isolated from the thermophilic archaeon Sulfolobus solfataricus . Its structure comprises a neopterin moiety (a fluorescent pteridine derivative) linked via an α-glycosidic bond to a 2-amino-2-deoxyglucose residue, which remains unacetylated—a unique feature among natural glycosides . This compound is notable for being the first naturally occurring positively charged pterin derivative, attributed to the protonation of its free amine group under physiological conditions . This compound exhibits stability under acidic conditions but undergoes cleavage in strongly acidic or oxidative environments, releasing pterin-6-carboxaldehyde and glucose derivatives . While its biological role remains unclear, it is speculated to participate in redox or stress-response pathways in extremophiles .

Properties

CAS No.

114312-02-6

Molecular Formula

C13H16N2O4

IUPAC Name

2-amino-6-[(2R)-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2-dihydroxypropyl]-3H-pteridin-4-one

InChI

InChI=1S/C15H22N6O8/c16-7-11(26)10(25)6(2-22)29-14(7)28-3-5(23)9(24)4-1-18-12-8(19-4)13(27)21-15(17)20-12/h1,5-7,9-11,14,22-26H,2-3,16H2,(H3,17,18,20,21,27)/t5-,6-,7-,9?,10-,11-,14+/m1/s1

SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(COC3C(C(C(C(O3)CO)O)O)N)O)O

Synonyms

solfapterin

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of Solfapterin and Analogous Pterin Derivatives
Compound Source Organism Core Structure Glycosidic Modification Charge Biological Role Key References
This compound Sulfolobus solfataricus Erythro-neopterin 3′-α-D-2-deoxy-2-aminoglucopyranoside Positive Unknown (potential redox role)
Limipterin Chlorobium limicola L-erythro-biopterin 1-O-β-N-acetylglucosamine Neutral Phototaxis regulation
Halopterins Extreme halophiles Pterin dimers (e.g., ether-linked) Phosphate/sulfate esters on side chains Negative Osmoprotection, ion homeostasis
Methanopterin Methanogenic archaea (e.g., Methanosarcina) Tetrahydromethanopterin Varied (e.g., ribofuranosyl, phosphates) Negative C1 carrier in methanogenesis
Cyanopterin Synechocystis sp. PCC 6803 Unconjugated pteridine None (free glycosylation absent) Neutral UV-A photoprotection

Key Differentiators

Glycosylation Pattern: this compound’s non-acetylated 2-aminoglucose residue distinguishes it from limipterin, which carries an N-acetylglucosamine group . This absence of acetylation is unprecedented in natural glycosides and may enhance solubility or charge-based interactions in extreme environments . Halopterins and methanopterins feature anionic modifications (phosphate/sulfate esters or carboxyl groups), contrasting with this compound’s cationic nature .

Charge and Stability: this compound’s positive charge facilitates electrostatic interactions in the acidic habitats of S. solfataricus (pH 2–4), whereas halopterins and methanopterins rely on negative charges for ion chelation or cofactor binding . Unlike methanopterin, which is heat-labile due to its tetrahydrofolate-like structure, this compound retains stability at high temperatures (≥70°C), aligning with its thermophilic origin .

Biological Context: Methanopterin is integral to methanogenesis, acting as a C1 carrier during CO₂ reduction . In contrast, this compound’s role is enigmatic, though its fluorescence and redox-active pterin core suggest involvement in light sensing or oxidative stress mitigation . Cyanopterin, an unconjugated pteridine in cyanobacteria, mediates UV-A photoprotection, highlighting functional divergence from this compound despite structural similarities .

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